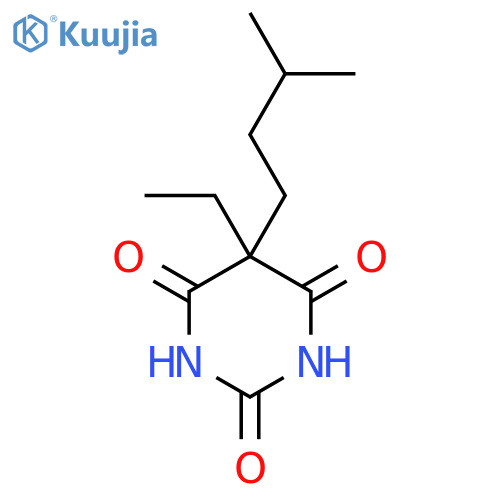Cas no 57-43-2 (amobarbital)

amobarbital structure
amobarbital 化学的及び物理的性質
名前と識別子
-
- amobarbital
- 5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-(3-methylbutyl)barbituric acid
- isomytal
- mylodorm
- amylbarbitone
- amylobarbital
- amylobarbitone
- pentymal
- pentymalum
- robarb
- schiwanox
- sednotic
- somnal
- statadorm
- sumital
- talamo
- Tuinal
- 5-ethyl-5-isopentylbarbituric acid
- 5-ethyl-5-isoamylmalonyl urea
- 5-isoamyl-5-ethylbarbituric acid
- AMAL
- amasust
- Amesec
- amital
- amobarbitone
- amospan
- Amtal
- amybal
- Amytal
- barbamil
- barbamyl
- barbamyl acid
- binoctal
- blue heavens
- Daprisal
- dorlotyn
- ethylisopentylbarbituric acid
- euroctal
- isoamyethylbarbituric acid
- isomyl
- ***
- 5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
- Amobarbital solution
- 5-ethyl-5-isopentyl-barbituric acid
- Eunoctal
- NSC32406
- Amobarbital 0.1 mg/ml in Methanol
- Amobarbital (JP15/INN)
- 5-Ethyl-5-(3-methylbutyl)-2,6(1H,3H,5H)-pyrimidinetrione
- Dexamyl (Salt/Mix)
- Oprea1_587446
- NINDS_000994
- Amobarbitalum
- component of 15-90 (Salt/Mix)
- LS-7196
- SCHEMBL43780
- Amobarbital [Controlled Substance]
- Stadadorm
- DTXSID9020081
- CHEBI:2673
- Tox21_112866
- Barbituric acid, 5-ethyl-5-isopentyl-
- D00555
- KBio1_000994
- BIDD:PXR0091
- Amobarbital [INN:JAN]
- component of Dexamyl
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
- NSC 10815
- Amobarbital suppository dosage form
- Isoamylethylbarbituric acid
- EINECS 200-330-7
- 5-Ethyl-5-isoamylbarbituric acid
- AMOBARBITAL [JAN]
- isopentobarbital
- AMOBARBITAL [HSDB]
- NCGC00247711-01
- NSC120800
- Amobarbital cii
- Amobarbital [USP:INN:BAN:JAN]
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
- D0R6BR
- WLN: T6VMVMV FHJ F2 F2Y1&1
- CCRIS 5454
- VIROVYVQCGLCII-UHFFFAOYSA-
- CHEMBL267894
- Isomytal (TN)
- AMOBARBITAL CII [USP-RS]
- IDI1_000994
- 5-Ethyl-5-isopentylbarbitursaeure
- Dormytal
- NSC10815
- AMOBARBITAL [WHO-DD]
- CBDivE_006514
- C07536
- GWH6IJ239E
- 5-Ethyl-5-isopentyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
- Amobarbital 1.0 mg/ml in Methanol [Controlled Substance]
- NSC-10815
- DTXCID0081
- 57-43-2
- Amobarbital (JP17/INN)
- HSDB 3286
- AMOBARBITAL [EP IMPURITY]
- amobarbital-
- component of Q-Caps
- UNII-GWH6IJ239E
- CAS-57-43-2
- component of Dexamyl (Salt/Mix)
- DivK1c_000994
- SCHEMBL15364946
- component of Amo-Dextrosule
- NSC-120800
- component of 15-90
- Amobarbitale
- component of Q-Caps (Salt/Mix)
- Barbituric acid, 5-ethyl-5-isoamyl-
- component of Amo-Dextrosule (Salt/Mix)
- VIROVYVQCGLCII-UHFFFAOYSA-N
- Amobarbitale [DCIT]
- AMOBARBITAL [MI]
- AMOBARBITAL [INN]
- 5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- AMOBARBITAL [VANDF]
- AMOBARBITAL [MART.]
- Q415850
- NSC-32406
- InChI=1/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
- Amobarbitalum [INN-Latin]
- DB01351
- AMOBARBITAL (MART.)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-,
- Amobarbital 1.0 mg/ml in Methanol
- NS00008808
- N05CA02
- Amobarbital (USP:INN:BAN:JAN)
- 5-Ethyl-5-(3-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
- Barbituric acid, 5-ethyl-5-isopentyl
- AMOBARBITAL CII (USP-RS)
- Amobarbitalum (INN-Latin)
- AMOBARBITAL (EP IMPURITY)
-
- インチ: 1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
- InChIKey: VIROVYVQCGLCII-UHFFFAOYSA-N
- ほほえんだ: CC(CCC1(C(=O)NC(=O)NC1=O)CC)C
計算された属性
- せいみつぶんしりょう: 226.13200
- どういたいしつりょう: 226.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 75.3Ų
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶粉末、無臭、やや苦味
- 密度みつど: 1.1376 (rough estimate)
- ゆうかいてん: 156-158 ºC
- ふってん: 367.89°C (rough estimate)
- フラッシュポイント: 9℃
- 屈折率: 1.4620 (estimate)
- すいようせい: <0.1 g/100 mL at 18.5 ºC
- あんていせい: Stable. Incompatible with strong oxidizing agents. Hygroscopic.
- PSA: 75.27000
- LogP: 1.84260
- ようかいせい: ベンゼン、エタノール/クロロホルム/エーテル/アルカリ溶液及び脂肪族炭化水素に可溶であり、水に微溶であり、石油エーテルに不溶である
- 酸性度係数(pKa): 8.0(at 25℃)
amobarbital セキュリティ情報
- 危険物輸送番号:3249
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 16-36/37-45
-
危険物標識:


- どくせい:LD50 in mice (mg/kg): 212 s.c. (Irrgang)
- 危険レベル:6.1(b)
- 包装等級:III
- 包装カテゴリ:III
- 包装グループ:III
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
amobarbital 税関データ
- 税関コード:2933530014
- 税関データ:
中国税関コード:
2933530014
amobarbital 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1030001-25mg |
amobarbital |
57-43-2 | 25mg |
¥3984.26 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1030001-25MG |
57-43-2 | 25MG |
¥4852.01 | 2023-01-06 |
amobarbital 関連文献
-
1. Solvent-dependent stereoselectivity in the non-stereospecific reactions of the diastereoisomers of a phosphonamidothioic chloride with tert-butylamine. A pointer to the lifetime of the thiometaphosphonimidate intermediateMartin J. P. Harger J. Chem. Soc. Perkin Trans. 2 1991 1057
-
Shu-Guo Hu,Shan-Wei Wang,Xi-Wen He Analyst 2003 128 1485
-
Ulla-Maija Laakkonen,Antti Leinonen,Leena Savonen Analyst 1994 119 2695
-
L. Rodríguez-López,X. Vecino,L. Barbosa-Pereira,A. B. Moldes,J. M. Cruz Food Funct. 2016 7 3724
-
Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189
57-43-2 (amobarbital) 関連製品
- 57-44-3(Diethylmalonylurea)
- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)
- 7391-69-7(5-isopropylbarbituric acid)
- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)
- 2518-72-1(5-ethyl-1,3-diazinane-2,4,6-trione)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量